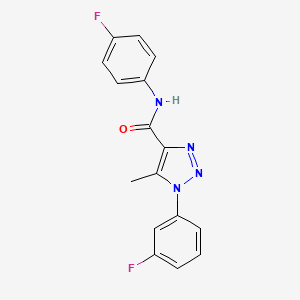

1-(3-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-(3-fluorophenyl)-N-(4-fluorophenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N4O/c1-10-15(16(23)19-13-7-5-11(17)6-8-13)20-21-22(10)14-4-2-3-12(18)9-14/h2-9H,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXKETVMILLETM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=CC=C2)F)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to yield the 1,2,3-triazole core.

Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions. Fluorine atoms are incorporated into the phenyl rings using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Carboxamide Formation: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxamide Group

The carboxamide moiety undergoes nucleophilic substitution, enabling structural diversification. Key modifications include:

These modifications demonstrate how substituents at the carboxamide position modulate interactions with enzymatic pockets (e.g., IDO1’s polar residues in "pocket B") .

Coordination Chemistry with Metal Ions

The triazole ring acts as a chelating ligand, forming stable coordination complexes:

-

Copper(I) Complexation :

Electrophilic Aromatic Substitution (EAS) on Fluorophenyl Groups

The fluorophenyl rings exhibit limited EAS due to fluorine’s electron-withdrawing nature. Predicted reactivity includes:

| Position | Reagents | Product | Notes |

|---|---|---|---|

| Para to fluorine | HNO₃/H₂SO₄, 0°C | Nitro-substituted derivatives | Meta-directing effect of fluorine |

| Ortho to fluorine | Cl₂, FeCl₃ | Chlorinated analogs | Requires harsh conditions |

No direct experimental data exists for the parent compound, but analogs like 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide show similar inertness under mild EAS conditions.

Hydrolysis of the Carboxamide

Controlled hydrolysis yields carboxylic acid or amine derivatives:

Reduction Reactions

Selective reduction of the triazole ring remains challenging, but the carboxamide group can be reduced:

-

Amide to Amine :

Biological Activity via Target Interaction

While not a classical reaction, the compound’s interaction with biological targets involves non-covalent bonding:

Comparative Reactivity of Structural Analogs

The compound’s reactivity aligns with triazole-carboxamide analogs:

Scientific Research Applications

Biological Activities

Anticancer Properties

Fluorinated triazoles, including the compound , have been shown to exhibit potent anticancer activities. Research indicates that fluorinated derivatives often outperform their non-fluorinated counterparts in inhibiting cancer cell proliferation. For instance, studies have demonstrated that triazole compounds can significantly inhibit growth in various cancer cell lines such as MDA-MB-231 (breast cancer), HT-29 (colon cancer), and A549 (lung cancer) with IC50 values ranging from 1.62 µM to 28 mM depending on the specific structure and substituents of the triazole .

Mechanisms of Action

The mechanisms by which these compounds exert their anticancer effects often involve the inhibition of key enzymes such as thymidylate synthase and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and cell proliferation. For example, fluorinated triazoles have shown promising results in inhibiting DHFR activity, which is pivotal in the treatment of various malignancies .

Synthesis and Characterization

Synthetic Methodologies

The synthesis of 1-(3-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions that utilize starting materials such as 3-fluoroaniline and 4-fluoroaniline. A common method includes:

- Formation of Triazole Ring : This is achieved through the reaction of appropriate azoles with carboxylic acids under controlled conditions.

- Functionalization : Subsequent reactions introduce fluorine substituents at specific positions to enhance biological activity.

The resulting compound can be characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity .

Pharmacological Significance

The pharmacological significance of triazoles extends beyond anticancer properties. They have been implicated in:

- Antimicrobial Activities : Several studies highlight the efficacy of triazole derivatives against bacterial and fungal pathogens.

- Anti-inflammatory Effects : Triazoles have also shown promise in reducing inflammation, which is a critical factor in many chronic diseases.

- Antiviral Properties : Some fluorinated triazoles exhibit activity against viral infections, making them candidates for antiviral drug development .

Case Study 1: Anticancer Activity Evaluation

A comprehensive study evaluated various fluorinated triazole compounds for their anticancer properties against multiple cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to other analogs. The study utilized MTT assays to quantify cell viability post-treatment .

Case Study 2: Mechanistic Insights into DHFR Inhibition

Another investigation focused on the inhibition of dihydrofolate reductase by fluorinated triazole derivatives. The study revealed that certain structural modifications led to increased binding affinity to DHFR, thereby enhancing the anticancer efficacy of these compounds. The research employed kinetic assays to elucidate the mechanism of action .

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity. The triazole ring can interact with metal ions and other cofactors, influencing various biochemical pathways.

Comparison with Similar Compounds

1-(3-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

1-(3-chlorophenyl)-N-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but with chlorine atoms instead of fluorine, leading to different chemical and biological properties.

1-(3-bromophenyl)-N-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Bromine atoms replace fluorine, affecting the compound’s reactivity and interactions.

1-(3-methylphenyl)-N-(4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Methyl groups instead of fluorine, resulting in different steric and electronic effects.

The uniqueness of this compound lies in its enhanced stability, bioavailability, and specific interactions due to the presence of fluorine atoms.

Biological Activity

1-(3-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C16H14F2N4O

- Molecular Weight : 314.31 g/mol

- Structure : The compound features a triazole ring, which is known for its diverse biological properties.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Mechanism of Action : Research indicates that triazole derivatives can induce apoptosis in cancer cells by modulating various signaling pathways. A study on related compounds showed that they inhibited cell proliferation and induced G2/M phase arrest in breast cancer cells through oxidative stress mechanisms and suppression of the Notch-AKT signaling pathway .

| Compound | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| ZQL-4c | 5.0 | MCF-7 | Induces apoptosis via ROS production |

| ZQL-4d | 7.5 | MDA-MB-231 | Inhibits Notch signaling |

Antimicrobial Activity

Triazole compounds are also noted for their antimicrobial properties. Studies have reported that certain derivatives can effectively inhibit the growth of various bacterial strains and fungi.

- Example Study : A derivative of the triazole family was tested against Staphylococcus aureus and exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL .

Structure-Activity Relationship (SAR)

The presence of fluorine substituents in the phenyl rings of the triazole structure appears to enhance biological activity. Fluorine atoms can influence lipophilicity and electronic properties, which may improve binding affinity to biological targets.

Key Findings from SAR Studies:

- Fluorine Substitution : Enhances potency against certain cancer cell lines.

- Triazole Ring : Essential for anticancer and antimicrobial activities.

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

- Breast Cancer Treatment : A study evaluated the effects of a triazole derivative on MCF-7 breast cancer cells, reporting significant reductions in cell viability and induction of apoptosis .

- Antimicrobial Efficacy : In vitro testing showed that a related compound effectively inhibited pathogenic bacteria, suggesting potential for development as an antimicrobial agent .

Q & A

Q. What are the standard synthetic routes for 1-(3-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves multi-step reactions, including condensation and cyclization. For example, similar triazole derivatives are synthesized via condensation of fluorinated aniline derivatives with isocyanides to form intermediate carboximidoyl chlorides, followed by azide cyclization (e.g., sodium azide reaction) to yield the triazole core . Purity optimization may require column chromatography or recrystallization.

Q. How is the structural identity of this compound validated in experimental settings?

Structural validation employs techniques like nuclear magnetic resonance (NMR) for proton/carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and infrared (IR) spectroscopy for functional group analysis. X-ray crystallography (as in ) resolves stereochemistry and crystal packing, while HPLC ensures purity (>95%) .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

Initial screening includes:

- Enzyme inhibition assays : COX-2 inhibition (via fluorometric or colorimetric kits) based on structural analogs showing anti-inflammatory activity .

- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.

- Solubility profiling : Use of DMSO/PBS mixtures to determine solubility limits for in vitro dosing .

Advanced Research Questions

Q. How do structural modifications influence the compound’s bioactivity and selectivity?

Structure-activity relationship (SAR) studies suggest:

- Fluorine positioning : 3- vs. 4-fluorophenyl groups impact target binding due to electronic effects (e.g., dipole interactions with enzyme active sites) .

- Methyl group on triazole : Enhances metabolic stability but may reduce solubility.

- Carboxamide linker : Critical for hydrogen bonding with residues like histidine in COX-2 . Methodology: Systematic substitution via Suzuki coupling or Ullmann reactions, followed by enzymatic IC50 comparisons .

Q. What mechanistic insights explain its enzyme inhibition contradictions (e.g., COX-2 vs. carbonic anhydrase)?

Discrepancies arise from off-target interactions. Competitive binding assays (surface plasmon resonance) and molecular docking (AutoDock Vina) can identify binding pockets. For example, triazole carboxamides may bind COX-2’s hydrophobic channel but exhibit weaker affinity for carbonic anhydrase’s zinc center . Co-crystallization (as in ) with target enzymes resolves binding modes .

Q. What strategies mitigate its low aqueous solubility in preclinical studies?

Approaches include:

Q. How can crystallographic data optimize lead compound development?

X-ray diffraction (e.g., single-crystal analysis in ) reveals conformational flexibility and intermolecular interactions. For instance, dihedral angles between triazole and fluorophenyl groups influence packing efficiency and solubility . Density functional theory (DFT) calculations further correlate crystal lattice energy with stability .

Q. What in vivo models are appropriate for assessing its efficacy in neurodegenerative diseases?

Q. How should researchers address contradictory cytotoxicity data across cell lines?

Contradictions may stem from cell-specific uptake or metabolism. Resolve via:

- Metabolomic profiling : UPLC-QTOF-MS to identify active metabolites.

- ABC transporter inhibition : Co-administration with verapamil to assess efflux pump effects .

- Transcriptomic analysis : RNA-seq to correlate target expression with response variability .

Q. What computational tools predict its interactions with novel biological targets?

- Molecular dynamics (MD) simulations : AMBER or GROMACS simulate binding stability over time.

- Pharmacophore modeling : Schrödinger’s Phase identifies critical interaction points (e.g., hydrogen bond acceptors near fluorine substituents) .

- ADMET prediction : SwissADME forecasts bioavailability and toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.